molecular formula C16H13ClF3NO3S B2867977 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-35-9

4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2867977
CAS No.: 2097924-35-9
M. Wt: 391.79
InChI Key: UPHPMNPCFAKXQQ-UHFFFAOYSA-N
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Description

The target compound, 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, is a sulfonamide derivative featuring a chloro group at position 4, a trifluoromethyl (CF₃) group at position 3, and a (2,3-dihydro-1-benzofuran-3-yl)methyl substituent on the sulfonamide nitrogen. The dihydrobenzofuran moiety introduces a bicyclic oxygen-containing heterocycle, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3S/c17-14-6-5-11(7-13(14)16(18,19)20)25(22,23)21-8-10-9-24-15-4-2-1-3-12(10)15/h1-7,10,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPMNPCFAKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, with the CAS number 2097924-35-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure suggests possible applications in various therapeutic areas, particularly in oncology and antiviral research.

Molecular Characteristics

The molecular formula of this compound is C16H13ClF3NO3SC_{16}H_{13}ClF_3NO_3S, with a molecular weight of 391.8 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antiviral properties.

Biological Activity Overview

Research has indicated that compounds containing the benzofuran structure often exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, can enhance the biological activity by modifying the electronic properties and steric hindrance of the molecules.

Anticancer Activity

Several studies have explored the cytotoxic effects of benzofuran derivatives. For instance:

  • Cytotoxicity Against Leukemia Cells : A related compound exhibited IC50 values of 5 μM against K562 and HL60 leukemia cells, indicating strong antiproliferative effects without harming normal cells .
  • Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways in cancer cells. For example, compounds that target the AKT signaling pathway have shown promise in reducing tumor growth in preclinical models .

Antiviral Activity

The antiviral potential of benzofuran derivatives has also been investigated. Compounds similar to this compound have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Chlorine at para positionEnhances cytotoxicity and selectivity towards cancer cells
Trifluoromethyl groupImproves lipophilicity and cellular uptake
Benzofuran moietyContributes to overall biological activity

Case Studies

  • In Vitro Studies : In one study, a benzofuran derivative demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
  • In Vivo Models : Animal studies have shown that similar compounds can significantly inhibit tumor growth in murine models without causing notable toxicity to normal tissues, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The following sulfonamide derivatives are structurally relevant for comparison:

Table 1: Structural Comparison of Sulfonamide Analogues
Compound Name Molecular Formula Key Substituents Heterocyclic/Functional Group Reference
Target Compound Not Available* Cl, CF₃ Dihydrobenzofuran N/A
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide C₁₆H₁₃ClN₂O₃S† Cl Isoxazole
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide C₂₃H₂₂ClN₃O₃S Cl, methoxy, dimethyl Benzimidazole
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide C₂₀H₁₈F₂N₂O₄S₂† F, dimethylphenyl Double sulfonamide

†Calculated based on structural analysis.

Key Observations :

The isoxazole-containing compound () features a rigid five-membered ring with oxygen and nitrogen, which may influence binding specificity in biological targets .

Substituent Effects :

  • The trifluoromethyl (CF₃) group in the target compound is electron-withdrawing, which could enhance metabolic stability compared to methoxy (-OCH₃) or fluoro (-F) groups in analogues .
  • Double sulfonamide structures (e.g., ) are rare and may exhibit unique reactivity or steric hindrance during synthesis .

Synthetic Challenges :

  • The unexpected formation of the double sulfonamide in highlights the sensitivity of sulfonamide reactions to reaction conditions, suggesting that similar pathways for the target compound may require optimization .

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